6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique fusion of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the condensation of 5-arylfuran-2-carboxylic acids with 5-substituted 4-amino-4H-1,2,4-triazole-3-thiols in the presence of phosphoryl chloride . The reaction conditions often require refluxing in a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, such as the heme moiety of cytochrome P450 enzymes . This binding can inhibit enzyme activity, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another isomeric form with similar applications.
Uniqueness
6-[5-(4-Chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a furan ring with a chlorophenyl group further enhances its potential as a versatile pharmacophore.
Properties
Molecular Formula |
C16H13ClN4OS |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
6-[5-(4-chlorophenyl)furan-2-yl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13ClN4OS/c1-2-3-14-18-19-16-21(14)20-15(23-16)13-9-8-12(22-13)10-4-6-11(17)7-5-10/h4-9H,2-3H2,1H3 |
InChI Key |
DXACYGGXHLITNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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